molecular formula C22H17FN4O5 B2602239 1-(4-fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide CAS No. 1171977-35-7

1-(4-fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2602239
CAS No.: 1171977-35-7
M. Wt: 436.399
InChI Key: TZAUSTMFPASPFH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a diverse array of functional groups, including a fluorophenyl group, a benzofuran moiety, an oxadiazole ring, and a pyrrolidine carboxamide structure

Scientific Research Applications

Drug Discovery and Molecular Synthesis

Discovery of Selective Kinase Inhibitors : Research on similar compounds has led to the discovery of selective inhibitors for the Met kinase superfamily, demonstrating potential for cancer therapy. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors, with one compound advancing into phase I clinical trials due to its in vivo efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Synthesis and Cytotoxicity of Novel Derivatives : The synthesis and characterization of novel compounds, such as pyrazolo[1,5-a]pyrimidines and their derivatives, have been explored for their cytotoxic activities against various cancer cell lines. This research contributes to the development of new antitumor agents (Hassan et al., 2014).

Biological Evaluation

Evaluation of Antidiabetic and Antimicrobial Activities : Novel dihydropyrimidine derivatives have been synthesized and evaluated for their in vitro antidiabetic activities using the α-amylase inhibition assay. Such studies are crucial for discovering new treatments for diabetes (Lalpara et al., 2021). Similarly, new compounds have been synthesized and assessed for their antimicrobial activities, providing insights into the development of new antimicrobial agents (Bayrak et al., 2009).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Benzofuran Moiety:

    • Starting with a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions involving appropriate reagents and catalysts.
  • Synthesis of the Oxadiazole Ring:

    • The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
  • Coupling Reactions:

    • The benzofuran and oxadiazole intermediates are then coupled with the fluorophenyl and pyrrolidine carboxamide fragments using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Oxidation of the methoxy group yields aldehydes or carboxylic acids.
  • Reduction of the oxadiazole ring forms hydrazine derivatives.
  • Substitution on the fluorophenyl group results in various substituted aromatic compounds.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique reactivity and stability.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its diverse functional groups.
  • Investigated for its biological activity, including potential anti-inflammatory, antimicrobial, and anticancer properties.

Industry:

  • Utilized in the development of advanced materials with specific electronic or optical properties.
  • Explored for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
  • 1-(4-bromophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Uniqueness:

  • The presence of a fluorophenyl group distinguishes it from its chloro and bromo analogs, potentially affecting its reactivity and biological activity.
  • The combination of benzofuran, oxadiazole, and pyrrolidine carboxamide moieties provides a unique scaffold for further functionalization and exploration in various fields.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O5/c1-30-16-4-2-3-12-9-17(31-19(12)16)21-25-26-22(32-21)24-20(29)13-10-18(28)27(11-13)15-7-5-14(23)6-8-15/h2-9,13H,10-11H2,1H3,(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAUSTMFPASPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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